molecular formula C7H2F5NO2 B15089462 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- CAS No. 2149601-25-0

3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)-

Cat. No.: B15089462
CAS No.: 2149601-25-0
M. Wt: 227.09 g/mol
InChI Key: KPGDTTALBAFGCF-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- is a fluorinated pyridine derivative. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction using pentafluoropyridine as a starting material. The reaction conditions often involve the use of sodium azide and other nucleophiles under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium azide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms affects the compound’s reactivity and binding affinity to various biological targets. This can influence enzyme activity, receptor binding, and other molecular interactions .

Comparison with Similar Compounds

Similar compounds to 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- include:

The uniqueness of 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogues.

Properties

CAS No.

2149601-25-0

Molecular Formula

C7H2F5NO2

Molecular Weight

227.09 g/mol

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H2F5NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15)

InChI Key

KPGDTTALBAFGCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)F)C(=O)O)C(F)(F)F

Origin of Product

United States

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